molecular formula C11H21NO4 B13911778 Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13911778
M. Wt: 231.29 g/mol
InChI Key: GOGVJHIBFXHAMV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a compound that features a tert-butyl ester group, a hydroxymethyl group, and an oxazepane ring

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazepane ring can be reduced under specific conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Reduced oxazepane derivatives.

    Substitution: Various substituted esters and amides.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Unique due to its oxazepane ring and tert-butyl ester group.

    Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.

    Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.

Uniqueness

This compound is unique due to its combination of a tert-butyl ester group and an oxazepane ring, which imparts distinct chemical properties and reactivity patterns .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

GOGVJHIBFXHAMV-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCOC[C@@H]1CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOCC1CO

Origin of Product

United States

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